Pelagiomicin C

Phenazine antibiotics Structure-activity relationship Natural product dereplication

Pelagiomicin C-the least stable, lowest-yielding member of the pelagiomicin complex-is the only known natural source of the glycylgriseoluteic acid substructure. Its scarcity and hydrolytic lability create procurement bottlenecks for SAR and dereplication workflows that cannot be resolved with the more abundant congeners A or B. • Glycine-ester reference point enabling steric and hydrogen-bonding SAR when compared directly with Pelagiomicin A (L-3-hydroxyvaline) and Pelagiomicin B (valine) at the C-6 substitution site. • Authentic HPLC-MS dereplication standard to confirm glycine-esterified phenazines in marine bacterial extract screening, preventing misidentification as valine or hydroxyvaline congeners. • Preferred stress-test compound for developing anhydrous formulation, lyophilization, and cold-chain protocols-defining the worst-case stability boundary for the entire pelagiomicin family.

Molecular Formula C17H15N3O5
Molecular Weight 341.32 g/mol
Cat. No. B1240805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelagiomicin C
Synonymspelagiomicin C
Molecular FormulaC17H15N3O5
Molecular Weight341.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CN
InChIInChI=1S/C17H15N3O5/c1-24-12-6-5-9(8-25-13(21)7-18)14-16(12)20-15-10(17(22)23)3-2-4-11(15)19-14/h2-6H,7-8,18H2,1H3,(H,22,23)
InChIKeyQYYNGHDLTPGQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pelagiomicin C: Compound Identity and Source


Pelagiomicin C is a minor phenazine antibiotic of the pelagiomicin complex, produced by the marine bacterium originally described as Pelagiobacter variabilis (now reclassified as Microbulbifer variabilis) [1]. It is a glycyl ester of griseoluteic acid (glycylgriseoluteic acid) and belongs to the phenazine-1-carboxylic acid family . The compound is inherently unstable in water and alcohols and is obtained only in small quantities from fermentation, which directly impacts its availability for research and procurement [1][2].

Pelagiomicin C Substitution Limitations


The pelagiomicins share a griseoluteic acid chromophore but differ in the amino acid esterified to the C-6 hydroxymethyl group: Pelagiomicin A carries L-3-hydroxyvaline, Pelagiomicin B carries valine, and Pelagiomicin C carries glycine [1][2]. This single-residue variation alters molecular size, hydrogen-bonding capacity, and hydrolytic lability, making the compounds chemically and biologically non-interchangeable [1]. Furthermore, Pelagiomicin C is the least stable and lowest-yielding member of the complex, so substituting it with the more abundant Pelagiomicin A would ignore differences in degradation kinetics, impurity profiles, and the specific biological signature that a glycine-esterified phenazine may confer [2].

Pelagiomicin C: Comparative Evidence


Structural Differentiation from Pelagiomicin A

Pelagiomicin C is glycylgriseoluteic acid, whereas Pelagiomicin A is L-3-hydroxyvalylgriseoluteic acid [1]. The substitution of the bulkier, hydroxylated valine residue in Pelagiomicin A with glycine in Pelagiomicin C reduces the molecular weight from 399.4 Da to 341.3 Da and eliminates the hydrogen-bonding hydroxy group, which is expected to alter both the compound's polarity and its interaction with biological targets . This is a direct chemical difference confirmed by HPLC co-injection with synthetic standards [1].

Phenazine antibiotics Structure-activity relationship Natural product dereplication

Stability and Lability Profile

All pelagiomicins are labile in water and small alcohols, but Pelagiomicin C is explicitly described as the most unstable component, with the smallest isolated quantity and the highest impurity content among the three [1]. The original isolation yielded only impure samples of Pelagiomicin C, whereas Pelagiomicin A was obtained as a pure reddish-orange crystalline solid [1]. This differential stability is consistent with the absence of the sterically shielding L-3-hydroxyvaline group that is present in Pelagiomicin A [2].

Compound stability Formulation compatibility Storage condition

Antibacterial Activity Relative to Pelagiomicin A

Pelagiomicin C is reported to exhibit activity against both Gram-positive and Gram-negative bacteria . No isolate-specific MIC values are available for Pelagiomicin C alone; however, the class-representative Pelagiomicin A shows an MIC of 2.6 µg/mL against Staphylococcus aureus ATCC 6538P [1]. Because Pelagiomicin C shares the identical griseoluteic acid chromophore and differs only in the ester side chain, it is inferred to possess a qualitatively similar antibacterial spectrum, but quantitative extrapolation is not warranted [2].

Antimicrobial susceptibility Gram-positive bacteria Gram-negative bacteria

Pelagiomicin C: Research and Industrial Applications


SAR of Phenazine Ester Side Chains

When a research program aims to dissect the contribution of the amino acid ester moiety to the antibacterial or anticancer activity of the pelagiomicin scaffold, Pelagiomicin C supplies the glycine-ester reference point. Its direct comparison with Pelagiomicin A (L-3-hydroxyvaline ester) and Pelagiomicin B (valine ester) enables SAR analysis of steric bulk and hydrogen-bonding capacity at a single substitution site [1].

Analytical Reference for Dereplication

Pelagiomicin C is the only known natural source of the glycylgriseoluteic acid substructure. As such, it serves as an authentic reference standard for HPLC-MS dereplication workflows that screen marine bacterial extracts for phenazine diversity, ensuring that a glycine-esterified phenazine is not misidentified as a valine or hydroxyvaline congener [1][2].

Stability and Formulation for Labile Phenazines

Because Pelagiomicin C is the most labile member of the pelagiomicin complex, it is the preferred stress-test compound for developing anhydrous formulation protocols, lyophilization conditions, and cold-chain logistics for hydrolytically sensitive phenazine esters. Data generated with Pelagiomicin C can define the worst-case stability boundary for the entire compound family [1].

Biosynthetic Pathway in Microbulbifer

Pelagiomicin C represents a terminal branch point in the pelagiomicin biosynthetic pathway where glycine, rather than valine or hydroxyvaline, is esterified to griseoluteic acid. Isotopic feeding studies and knockout mutant analyses rely on authentic Pelagiomicin C to confirm the substrate specificity of the acyltransferase responsible for side-chain installation [1][2].

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